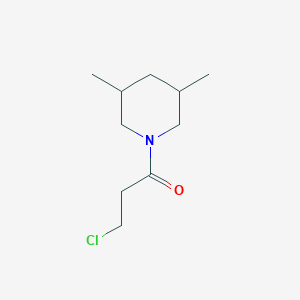

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Description

Properties

IUPAC Name |

3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-8-5-9(2)7-12(6-8)10(13)3-4-11/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSIPBCCURESMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391383 | |

| Record name | 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349097-99-0 | |

| Record name | 3-Chloro-1-(3,5-dimethyl-1-piperidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349097-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation Reaction

Reagents : 3,5-Dimethylpiperidine is reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

Solvent : Common solvents include dichloromethane or ethyl acetate, which provide good solubility and facilitate the reaction.

Conditions : The reaction is typically carried out at low temperatures (0–5°C) initially to control the exothermic acylation, then allowed to warm to room temperature for completion.

Workup : After reaction completion, the mixture is washed with aqueous sodium bicarbonate to remove acid residues, followed by water washes and drying over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

Purification

Chromatography : The crude product is purified by column chromatography using silica gel with eluents such as mixtures of toluene and ethanol or ethyl acetate and hexane to isolate the pure this compound.

Crystallization : In some cases, recrystallization from suitable solvents may be employed to enhance purity.

Alternative Synthetic Routes and Electrochemical Methods

Recent research has explored iodide-mediated electrochemical synthesis of chlorinated piperidines, which may be adapted for this compound derivatives.

Electrosynthesis : Using a nickel rod and graphite rod electrodes in an electrolytic cell, secondary amines can be converted to chloropiperidines via anodic oxidation in the presence of iodide ions. This method offers mild conditions and good yields (up to 84%) for chlorinated piperidine derivatives.

Advantages : This electrochemical approach avoids the use of harsh chlorinating agents and can be more environmentally friendly.

Summary Table of Preparation Methods

Research Findings and Considerations

The hydrogenation step is well-established and scalable, providing a reliable source of the piperidine core.

Acylation with 3-chloropropanoyl chloride is straightforward but requires control to prevent side reactions such as over-acylation or hydrolysis.

Electrochemical methods represent an innovative alternative, potentially reducing hazardous reagents and waste.

Purity and stereochemistry control are critical, as the presence of diastereomers can affect the compound's properties.

Analytical techniques such as NMR, HPLC, and melting point determination are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the effects of piperidine derivatives on biological systems.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(3-Chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one (Evidence Compound, "Derivative 5" ):

- Substituents :

- N1: 3-chloropropyl chain.

- C3/C5: Bis-4-methoxybenzylidene groups.

- C4: Ketone group.

This compound (Target Compound): Substituents:

- N1: 3-chloropropanoyl group.

- C3/C5: Methyl groups.

- Hypothetical Properties :

- The chloropropanoyl group may enhance electrophilicity, enabling covalent interactions with enzymatic nucleophiles (e.g., serine proteases).

Panduratin A (Natural Product Standard):

Table 1: Comparative Analysis of Piperidine Derivatives

Insights:

- Substituent Impact on Binding: Derivative 5’s bis-methoxybenzylidene groups engage in π-π stacking and hydrogen bonding with DEN2 protease residues (His51, Asp75, Ser135), contributing to its superior activity . The target compound’s methyl groups may lack these interactions, but its chloropropanoyl group could form hydrogen bonds or covalent adducts with catalytic serine/threonine residues in proteases.

Physicochemical Properties

- Solubility: Derivative 5’s methoxybenzylidene groups enhance lipophilicity, which may limit aqueous solubility but improve membrane permeability. The target compound’s methyl and chloropropanoyl groups likely result in intermediate polarity, balancing solubility and permeability.

- Stability :

- The acyl group in the target compound may confer susceptibility to hydrolysis under acidic/basic conditions, whereas Derivative 5’s ketone and alkyl chain enhance stability.

Biological Activity

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine is a piperidine derivative with potential biological activity. This compound has garnered interest due to its structural features that may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₄ClN and a CAS number of 349097-99-0. The compound is characterized by the presence of a chloropropanoyl group attached to a dimethylpiperidine ring, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN |

| Molecular Weight | 215.69 g/mol |

| CAS Number | 349097-99-0 |

| Physical State | White to light yellow solid |

The biological activity of this compound can be attributed to its interaction with various biomolecules. Preliminary studies suggest that it may act through the following mechanisms:

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and can influence the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It has been observed to modulate kinase activity, affecting cellular signaling pathways and potentially altering gene expression profiles.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antipromastigote Activity : Similar compounds have demonstrated antipromastigote activity against Leishmania species, suggesting potential use in treating leishmaniasis.

- Cytotoxic Effects : There is evidence that this compound may exhibit cytotoxicity towards various cancer cell lines, indicating its potential as an anticancer agent.

Study 1: Antipromastigote Activity

A study evaluated the antipromastigote activity of various piperidine derivatives, including this compound. The results indicated significant inhibition of promastigote growth at concentrations ranging from 10 to 50 µM.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of approximately 25 µM against HeLa cells and 30 µM against MCF-7 cells, highlighting its potential as an anticancer therapeutic agent.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations (up to 10 µM), the compound modulates enzyme activities without significant toxicity.

- High Doses : Higher doses (above 50 µM) are associated with cytotoxic effects, including apoptosis in cancer cells and potential hepatotoxicity in animal models.

Metabolic Pathways

The compound undergoes metabolic transformations primarily via cytochrome P450-mediated reactions. These pathways are crucial for understanding its pharmacokinetics and potential interactions with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.